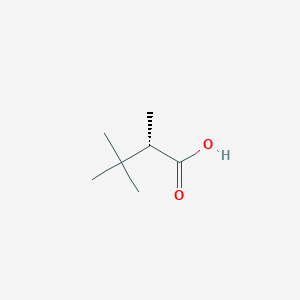![molecular formula C14H9NO2 B3377477 Benzo[f]quinoline-5-carboxylic acid CAS No. 131862-30-1](/img/structure/B3377477.png)
Benzo[f]quinoline-5-carboxylic acid
Vue d'ensemble
Description
Benzo[f]quinoline-5-carboxylic acid is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of bio-responses and applications in medicinal and industrial chemistry . The structure of this compound consists of a quinoline ring fused with a benzene ring and a carboxylic acid group at the 5th position.
Mécanisme D'action
Target of Action
Quinoline derivatives, which benzo[f]quinoline-5-carboxylic acid is a part of, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with their targets.
Biochemical Pathways
Given the broad bioactivity of quinoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of cell proliferation, reduction of oxidative stress, modulation of inflammatory responses, and disruption of microbial growth.
Result of Action
Based on the known bioactivities of quinoline derivatives , it can be inferred that the compound may induce apoptosis in cancer cells, reduce oxidative stress, modulate inflammatory responses, and inhibit microbial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . Additionally, the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes , which could also influence the compound’s properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[f]quinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones using molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation reaction with nano zinc oxide as a catalyst under solvent-free conditions . These methods are efficient and avoid the use of hazardous acids or bases.
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave irradiation, ultrasound-promoted synthesis, and the use of eco-friendly catalysts are preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[f]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, alkylated, and nitrated quinoline derivatives.
Applications De Recherche Scientifique
Benzo[f]quinoline-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Isoquinoline: Another nitrogen-based heterocyclic compound with a different ring fusion pattern.
Cinnoline: A heterocyclic compound with a fused benzene and pyridine ring system.
Uniqueness: Benzo[f]quinoline-5-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5th position, which imparts distinct chemical properties and reactivity. This functional group allows for various chemical modifications and enhances the compound’s potential in medicinal chemistry .
Propriétés
IUPAC Name |
benzo[f]quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYBSVBTZVOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


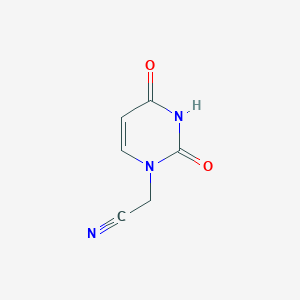

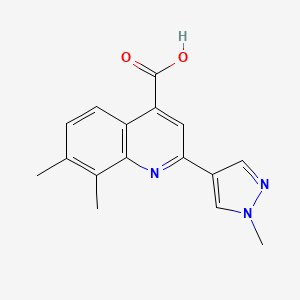
![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)
![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)
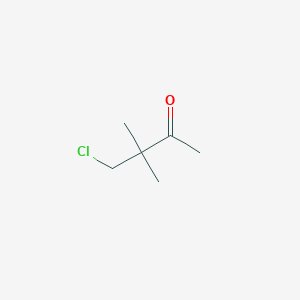
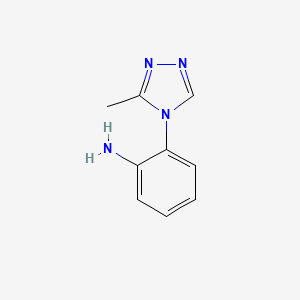
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)
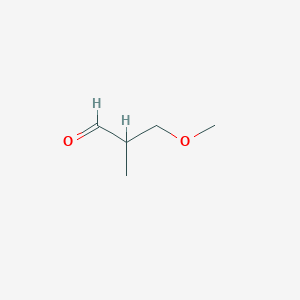
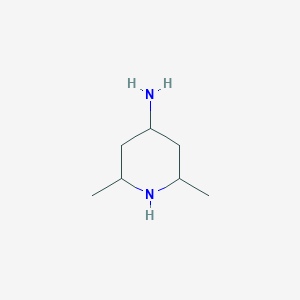
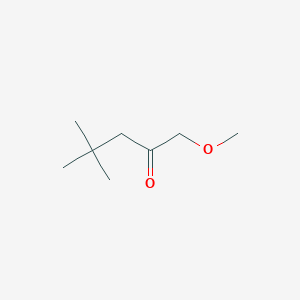
![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)

